BRD4 BD2 Binding Affinity: Sub-Nanomolar Kd by BROMOscan Versus Pan-BET and BD2-Selective Comparators
The target compound binds to human BRD4 BD2 with a dissociation constant (Kd) of 0.300 nM as measured by the BROMOscan competition assay, representing sub-nanomolar affinity [1]. In contrast, the widely used pan-BET inhibitor JQ1 exhibits a Kd of approximately 50–90 nM for BRD4 BD2, and the clinical-stage BD2-selective inhibitor apabetalone (RVX-208) exhibits a Kd of approximately 140 nM for BRD4 BD2 [2][3]. This corresponds to an approximately 167–300-fold greater binding affinity for the target compound relative to JQ1 and approximately 467-fold greater affinity relative to apabetalone, when measured under comparable BROMOscan conditions.
| Evidence Dimension | BRD4 BD2 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.300 nM |
| Comparator Or Baseline | JQ1: Kd = 50–90 nM (BRD4 BD2, BROMOscan); Apabetalone (RVX-208): Kd = 140 nM (BRD4 BD2, BROMOscan) |
| Quantified Difference | ~167–300-fold more potent than JQ1; ~467-fold more potent than apabetalone |
| Conditions | BROMOscan competition assay; human partial length BRD4 BD2 expressed in bacterial expression system [1]; comparator data from published BROMOscan profiling [2][3] |
Why This Matters
Sub-nanomolar BD2 affinity enables experiments at low nanomolar concentrations where off-target bromodomain engagement is minimized, making this compound a superior choice for chemical biology studies requiring maximal BRD4 BD2 target engagement at minimal compound concentration.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724). Affinity Data: Kd 0.300 nM to human BRD4 BD2 by BROMOscan assay. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603 View Source
- [2] Filippakopoulos P, Qi J, Picaud S, et al. Selective inhibition of BET bromodomains. Nature. 2010;468:1067–1073. doi:10.1038/nature09504. (JQ1 Kd values by BROMOscan) View Source
- [3] McLure KG, Gesner EM, Tsujikawa L, et al. RVX-208, an inducer of ApoA-I in humans, is a BET family bromodomain antagonist with selectivity for the second bromodomain. PLoS ONE. 2013;8(12):e83190. doi:10.1371/journal.pone.0083190. View Source
